molecular formula C10H9FN2 B1285063 8-Fluoro-2-methylquinolin-4-amine CAS No. 288151-34-8

8-Fluoro-2-methylquinolin-4-amine

Cat. No.: B1285063
CAS No.: 288151-34-8
M. Wt: 176.19 g/mol
InChI Key: RHZQTGHNSDPKJV-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9FN2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a fluorine atom in the quinoline ring enhances its biological activity and provides unique properties .

Biochemical Analysis

Biochemical Properties

8-Fluoro-2-methylquinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as enolase in the glycolytic pathway . This inhibition can lead to alterations in cellular metabolism and energy production. Additionally, this compound can bind to specific proteins, affecting their function and stability . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic and stress response pathways . These cellular effects make this compound a valuable compound for studying cell biology and disease mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can disrupt metabolic pathways and lead to the accumulation of specific metabolites. Additionally, this compound can interact with transcription factors, modulating their activity and influencing gene expression . These molecular interactions provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular metabolism and gene expression . These temporal effects are essential for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cellular apoptosis and tissue damage. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of specific enzymes . These interactions highlight the compound’s potential to alter cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function . The distribution of the compound within tissues can also affect its therapeutic potential and toxicity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and clinical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and transcriptional activity. These subcellular localization patterns provide insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylquinoline with fluorinating agents can yield the desired compound. Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It has potential therapeutic applications in treating infections, cancer, and other diseases.

    Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Fluoro-2-methylquinolin-4-amine
  • 8-Fluoroquinoline
  • 2-Methylquinolin-4-amine

Comparison: 8-Fluoro-2-methylquinolin-4-amine is unique due to the presence of both a fluorine atom and a methyl group in the quinoline ring. This combination enhances its biological activity and provides distinct properties compared to other similar compounds . For example, the presence of the fluorine atom increases its lipophilicity and metabolic stability, making it more effective in biological systems .

Properties

IUPAC Name

8-fluoro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZQTGHNSDPKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589058
Record name 8-Fluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-34-8
Record name 8-Fluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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